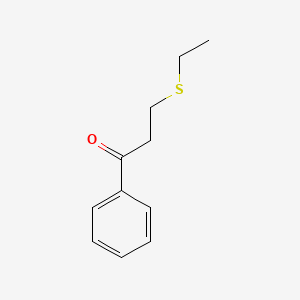

3-(Ethylsulfanyl)-1-phenylpropan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

55101-14-9 |

|---|---|

Molecular Formula |

C11H14OS |

Molecular Weight |

194.30 g/mol |

IUPAC Name |

3-ethylsulfanyl-1-phenylpropan-1-one |

InChI |

InChI=1S/C11H14OS/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

WKLPXNATTWFHFK-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 Ethylsulfanyl 1 Phenylpropan 1 One

Electrophilic and Nucleophilic Reactivity at the Ketonic Carbonyl Center

The ketonic carbonyl center in 3-(Ethylsulfanyl)-1-phenylpropan-1-one is a key site for both electrophilic and nucleophilic interactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The reactivity of this center is influenced by the presence of the adjacent phenyl group and the β-ethylsulfanyl group.

Nucleophilic addition is a fundamental reaction at the carbonyl carbon. For instance, in reactions with organometallic reagents like Grignard reagents (e.g., MeMgBr), the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. digitellinc.com This typically leads to the formation of a tertiary alcohol after protonation. digitellinc.com However, the reaction pathway can be complex; in some cases involving sterically hindered β-dicarbonyl compounds, decomposition of the initial adduct can occur, leading to cleavage of a carbon-carbon bond. digitellinc.com

The general mechanism for nucleophilic addition to a ketone is depicted below:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or during acidic workup to yield the final alcohol product.

The electrophilicity of the carbonyl carbon can be enhanced by protonation or by coordination with a Lewis acid, which makes the carbonyl group more susceptible to attack by weak nucleophiles.

α-Substitution Reactions and Enol-Mediated Pathways

The carbon atom alpha (α) to the carbonyl group in this compound is acidic and can be deprotonated to form an enolate. This enolate is a key intermediate in many α-substitution reactions. The formation of the enolate is often the rate-determining step in these reactions.

Enol-mediated pathways are crucial for the functionalization of the α-position. nih.govresearchgate.netrsc.org The mechanism involves the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate anion. This enolate can then act as a nucleophile, attacking a variety of electrophiles. This process is a cornerstone of C-C bond formation in organic synthesis. nih.gov For example, sulfenyl halides can react with enolates to produce β-keto sulfides. nih.gov

A related pathway involves the α-deprotonation followed by a β-elimination, a mechanism observed in γ-keto selenides to release hydrogen selenide. nih.govresearchgate.netrsc.org This pathway's rate is highly dependent on the acidity of the alpha proton and the pH of the medium, with more basic conditions accelerating the reaction. nih.gov While this is observed in analogous selenium compounds, it highlights the importance of the α-proton's acidity in mediating reactions.

The general steps for an enol-mediated α-substitution are:

Enolate Formation: A base removes a proton from the α-carbon, forming a nucleophilic enolate intermediate.

Nucleophilic Attack: The enolate attacks an electrophile (E+), forming a new bond at the α-carbon.

This reactivity allows for the introduction of various functional groups at the α-position, a key strategy in organic synthesis.

Reaction Mechanisms Associated with the Ethylsulfanyl Group

The sulfide (B99878) linkage in this compound is susceptible to oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. Single-electron oxidation of the sulfide can lead to a sulfur radical cation. nih.gov

A significant reaction pathway involving sulfide oxidation is the Pummerer reaction. nih.gov This reaction transforms a sulfoxide with an α-proton into a substituted sulfide through a sulfenium ion intermediate. The general mechanism involves:

Sulfide Oxidation: The sulfide is first oxidized to the corresponding sulfoxide.

Electrophilic Activation: The sulfoxide is activated by an electrophile (e.g., an acid anhydride), making it a good leaving group.

Elimination: Elimination of the activated oxygen group and an α-proton leads to the formation of a transient electrophilic sulfenium ion.

Nucleophilic Attack: This sulfenium ion can then be trapped by a nucleophile. nih.gov

A modern variation involves a photoredox-enabled radical Pummerer-type reaction. nih.gov In this process, single-electron oxidation of the sulfide generates a radical sulfenium species, which, after α-deprotonation, can participate in radical-radical coupling reactions. nih.gov

The carbon-sulfur bond in the ethylsulfanyl group can undergo cleavage under certain conditions. While specific cleavage reactions for this compound are not detailed, analogous β-keto esters can be selectively cleaved under specific conditions using reagents like tetrabutylammonium (B224687) fluoride. researchgate.net

Rearrangement reactions involving sulfur-containing compounds are also known. For instance, the researchgate.netresearchgate.net sigmatropic rearrangement is a well-documented process for certain unsaturated thiocyanates, leading to the formation of isothiocyanate substituted allenes. researchgate.net While not directly applicable to the saturated chain of this compound, it illustrates the potential for rearrangements in organosulfur chemistry. Such rearrangements often proceed through cyclic transition states and are governed by orbital symmetry rules.

Detailed Studies of Reaction Intermediates

The study of reaction mechanisms often relies on the detection and characterization of transient intermediates. In the synthesis of β-keto sulfides via photoredox catalysis, tetrahedral intermediates formed after the coupling of radical species have been observed and characterized by NMR spectroscopy and single-crystal X-ray analysis. nih.gov

Electron spin resonance (e.s.r.) spectroscopy is a powerful tool for studying radical intermediates. For example, in the oxidation of the structurally related 3-phenylpropan-1-ol, e.s.r. has been used to study the radical cation and other radical intermediates formed during the reaction. rsc.org This technique provides information about the structure and environment of unpaired electrons in transient species.

Spectroscopic techniques play a crucial role in confirming the structures of both stable products and transient intermediates in complex reaction pathways. Techniques such as IR, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry are routinely used to fully characterize reaction products and key intermediates. nih.gov

Below is a table summarizing the types of intermediates that can be involved in reactions of β-ketosulfides and the techniques used for their characterization.

| Intermediate Type | Generating Reaction | Spectroscopic Characterization Method |

| Enolate | Base-mediated α-deprotonation | NMR Spectroscopy (indirectly), Trapping experiments |

| Tetrahedral Alkoxide | Nucleophilic addition to carbonyl | NMR Spectroscopy, X-ray Crystallography (of stable adducts) |

| Sulfenium Ion | Pummerer Reaction (oxidation/activation) | Trapping with nucleophiles, Mass Spectrometry |

| α-Thio Radical | Single-electron oxidation and deprotonation | Electron Spin Resonance (ESR) Spectroscopy, Trapping experiments |

| Radical Cation | Single-electron oxidation of sulfide | Electron Spin Resonance (ESR) Spectroscopy |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. Although direct computational studies on this specific molecule are not extensively documented in publicly available literature, significant insights can be drawn from theoretical investigations into the thia-Michael addition reaction, which is the fundamental process for its synthesis from precursors like chalcone (B49325) (1,3-diphenyl-2-propen-1-one) and ethanethiol (B150549). These studies provide a framework for understanding the reaction pathways, transition states, and energetics associated with the formation of this compound.

The thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. The reaction typically proceeds via a nucleophilic attack of a thiolate anion on the β-carbon of the activated alkene, forming a carbanion intermediate. acs.org This intermediate is then protonated to yield the final product. Computational models are crucial for mapping the potential energy surface of this process, identifying the structures of reactants, intermediates, transition states, and products, and calculating their relative energies.

Theoretical calculations have been employed to determine the activation barriers and reaction energies for the addition of simple thiols, like methanethiol (B179389) (a model for ethanethiol), to various α,β-unsaturated ketones. researchgate.netacs.orgsemanticscholar.org These studies reveal that the rate-determining step is typically the initial nucleophilic attack of the thiolate on the enone. researchgate.netacs.org The activation energy for this step is influenced by several factors, including the electronic nature of substituents on the α,β-unsaturated ketone and solvation effects. researchgate.netacs.orgsemanticscholar.org

For instance, computational studies using high-level methods like CBS-QB3 have been performed on the conjugate addition of methanethiol to substituted enones. researchgate.netacs.orgsemanticscholar.org While specific data for the reaction forming this compound is not available, the data for related systems provide valuable benchmarks. The table below shows calculated activation free energies (ΔG‡) and reaction enthalpies (ΔH) for the addition of methanethiolate (B1210775) to model α,β-unsaturated ketones, illustrating the impact of substitution on the reaction energetics.

| α,β-Unsaturated Ketone | Substituent Position | ΔH (kcal/mol) (Gas Phase) | ΔΔG‡ (kcal/mol) (in Water) |

|---|---|---|---|

| Methyl vinyl ketone | - | -28.7 | 0.0 |

| (E)-3-Penten-2-one | β-Methyl | -27.1 | 2.1 |

| (E)-4-Phenyl-3-buten-2-one | β-Phenyl | -25.5 | 3.2 |

This table presents data for the addition of methanethiol to model α,β-unsaturated ketones as an illustrative example of the type of data obtained from computational studies. The values are adapted from benchmark calculations and are not specific to the formation of this compound. researchgate.netacs.org The ΔΔG‡ values represent the change in the activation free energy relative to the reaction with methyl vinyl ketone.

The data indicate that substituents on the double bond, such as a β-phenyl group (present in the chalcone precursor to this compound), can decrease the exothermicity of the reaction and increase the activation barrier compared to an unsubstituted enone. researchgate.netacs.org This is attributed to the stabilization of the conjugated reactant being greater than the stabilization of the product. researchgate.netacs.orgsemanticscholar.org

Furthermore, computational models allow for the detailed geometric characterization of transition states. For the thia-Michael addition, the transition state involves the formation of the new sulfur-carbon bond and the concurrent rehybridization of the β-carbon. The calculated bond lengths and angles in the transition state structure provide insights into the degree of bond formation and breaking at this critical point on the reaction coordinate. Solvation models, such as the polarizable continuum model (PCM), are often incorporated into these calculations to account for the significant influence of the solvent on the reaction energetics, particularly for reactions involving charged species like the thiolate anion and the carbanion intermediate. researchgate.netacs.org

Advanced Structural and Spectroscopic Analysis of this compound

The user's request specifies a focused analysis on "this compound," including subsections on Single Crystal X-ray Diffraction Analysis and High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy. These sections require specific, experimentally determined data such as molecular conformation, crystal packing parameters, intermolecular interactions, Hirshfeld surface analysis, energy framework calculations, and detailed ¹H and ¹³C NMR spectral interpretation.

While general information exists for related classes of compounds, such as β-keto sulfides, applying this data to the specific molecule would be speculative and would not meet the standard of scientific accuracy required. The synthesis and basic characterization of this compound may be described in chemical literature, but in-depth structural studies as outlined in the request—which are typically published in specialized crystallographic and spectroscopic journals—could not be located.

Therefore, to ensure the content is scientifically accurate and strictly adheres to the provided outline for the specified compound, the requested article cannot be produced until such research findings become publicly available.

Advanced Structural Elucidation and Spectroscopic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy provides powerful tools for elucidating the complex structure of molecules by correlating signals between different nuclei. pressbooks.pub Techniques like COSY, HSQC, and HMBC are indispensable for assembling molecular fragments and confirming the connectivity of the carbon skeleton in 3-(Ethylsulfanyl)-1-phenylpropan-1-one.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, the primary correlations would be observed within the aliphatic chain.

Aliphatic Region: A distinct cross-peak is expected between the protons on C-2 (α-carbon to the carbonyl) and the protons on C-3 (β-carbon). This confirms the propanone backbone.

Ethyl Group: A correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethylsulfanyl group would be clearly visible.

Aromatic Region: The protons on the phenyl ring would show correlations between adjacent protons (ortho- and meta-couplings), helping to assign their specific chemical shifts.

Predicted ¹H-¹H COSY Correlations for this compound

| Correlating Protons | Type of Coupling |

| H-2 / H-3 | ³J (vicinal) |

| -S-CH₂ -CH₃ / -S-CH₂-CH₃ | ³J (vicinal) |

| Ortho-H / Meta-H (Phenyl) | ³J (vicinal) |

| Meta-H / Para-H (Phenyl) | ³J (vicinal) |

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. hmdb.ca This technique is essential for assigning the carbon signals based on the more easily interpreted proton spectrum. pressbooks.pub

Each protonated carbon atom in the molecule will produce a single cross-peak, correlating its ¹³C chemical shift with the ¹H chemical shift of the directly attached proton(s). This would allow for the unambiguous assignment of C-2, C-3, the two carbons of the ethyl group, and the five protonated carbons of the phenyl ring. Quaternary carbons, such as the carbonyl carbon (C-1) and the phenyl carbon attached to the carbonyl group, will not show signals in an HSQC spectrum. researchgate.net

Predicted ¹H-¹³C HSQC Cross-Peaks for this compound

| Carbon Atom | Attached Proton(s) | Expected Cross-Peak |

| C-2 | H-2 | Yes |

| C-3 | H-3 | Yes |

| -S-C H₂-CH₃ | -S-CH₂ -CH₃ | Yes |

| -S-CH₂-C H₃ | -S-CH₂-CH₃ | Yes |

| Phenyl C (ortho, meta, para) | Phenyl H (ortho, meta, para) | Yes |

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²J and ³J). ipb.pt This is arguably the most powerful 2D NMR technique for piecing together the molecular structure, as it connects different spin systems separated by non-protonated atoms like quaternary carbons or heteroatoms. nih.gov

Connectivity across Carbonyl: The protons at C-2 (α-protons) would show a three-bond correlation (³J) to the carbonyl carbon (C-1) and a two-bond correlation (²J) to C-3. Crucially, these C-2 protons would also show a three-bond correlation to the quaternary carbon of the phenyl ring.

Phenyl Group to Backbone: The ortho-protons of the phenyl ring would show a key three-bond correlation to the carbonyl carbon (C-1), confirming the attachment of the phenyl ring to the propanone unit.

Connectivity across Sulfur: The protons at C-3 would show a two-bond correlation (²J) to the methylene carbon of the ethyl group. Likewise, the methylene protons of the ethyl group would show a two-bond correlation to C-3, establishing the C-S-C linkage.

Predicted Key ¹H-¹³C HMBC Correlations for this compound

| Proton(s) | Correlating Carbon(s) | Type of Correlation |

| H-2 | C-1 (Carbonyl), Phenyl C-ipso | ³J |

| H-3 | C-1 (Carbonyl), -S-C H₂-CH₃ | ²J, ³J |

| Ortho-H (Phenyl) | C-1 (Carbonyl) | ³J |

| -S-CH₂ -CH₃ | C-3 | ²J |

Heteronuclear NMR for Specific Elements (e.g., ¹¹⁹Sn for Organometallic Derivatives)

Heteronuclear NMR focuses on nuclei other than ¹H and ¹³C. The applicability of this technique is entirely dependent on the elemental composition of the molecule or its derivatives. For this compound itself, which contains only C, H, O, and S, common heteronuclear NMR techniques beyond ¹H and ¹³C are not applicable.

However, if organometallic derivatives were to be synthesized, for instance, by coordinating a tin (Sn) moiety to the sulfur atom, then ¹¹⁹Sn NMR spectroscopy would become a valuable tool. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the ligands attached. This would provide direct evidence of the tin atom's electronic environment within the complex. As no such derivatives are reported in the searched literature, this remains a hypothetical application for this specific compound. ipb.pt

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net The spectrum provides direct evidence for the presence of key functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation with the phenyl ring typically lowers the frequency from that of a simple aliphatic ketone. This is the most prominent peak in the spectrum.

Aromatic C-H Stretch: A series of sharp, medium-intensity bands would appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aliphatic C-H Stretch: Bands corresponding to the stretching of C-H bonds in the propane (B168953) and ethyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

Aromatic C=C Stretch: Medium to weak intensity peaks are expected in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

C-S Stretch: A weak absorption band for the carbon-sulfur stretch is expected in the range of 600-800 cm⁻¹, though it can sometimes be difficult to identify definitively.

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3100-3000 | C-H Stretch (Aromatic) | Medium |

| 2980-2850 | C-H Stretch (Aliphatic) | Medium |

| ~1685 | C=O Stretch (Aryl Ketone) | Strong, Sharp |

| 1600, 1580, 1450 | C=C Stretch (Aromatic Ring) | Medium to Weak |

| 800-600 | C-S Stretch | Weak |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. nicoletcz.cz It relies on the inelastic scattering of laser light. Vibrations that cause a significant change in polarizability, such as those involving symmetric bonds or non-polar groups, tend to produce strong Raman signals. researchgate.net

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl ring (around 1000 cm⁻¹) and other C=C stretching modes are expected to be strong and sharp.

C-S Stretch: The carbon-sulfur bond, being relatively non-polar, often gives a more easily identifiable signal in Raman spectroscopy compared to IR, expected in the 600-800 cm⁻¹ region.

Carbonyl (C=O) Stretch: The carbonyl stretch (~1685 cm⁻¹) will also be present, though it is often less intense in Raman than in IR spectra.

Aliphatic C-H Stretches: These vibrations (~2850-2980 cm⁻¹) are typically strong in Raman spectra.

Predicted FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Expected Intensity |

| 2980-2850 | C-H Stretch (Aliphatic) | Strong |

| ~1685 | C=O Stretch (Aryl Ketone) | Medium |

| ~1600 | C=C Stretch (Aromatic Ring) | Strong |

| ~1000 | Aromatic Ring Breathing | Strong, Sharp |

| 800-600 | C-S Stretch | Medium |

Electronic Spectroscopy and Mass Spectrometry for Molecular Information

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. mu-varna.bg The key chromophore (light-absorbing part) in this compound is the benzoyl group (phenyl ketone). The ethylsulfanyl group is an auxochrome that may cause minor shifts but does not fundamentally change the spectrum compared to a simple phenyl ketone like propiophenone (B1677668). nist.gov

Two primary electronic transitions are expected:

π → π* Transition: This is a high-energy transition involving the π-electron system of the conjugated phenyl ring and carbonyl group. It is expected to result in a strong absorption band (high molar absorptivity, ε) at a wavelength (λmax) around 240-250 nm.

n → π* Transition: This is a lower-energy, formally forbidden transition involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It results in a much weaker absorption band at a longer wavelength, typically around 280-320 nm.

Predicted UV-Vis Absorption Maxima for this compound

| Approx. λmax (nm) | Electronic Transition | Expected Molar Absorptivity (ε) |

| ~245 | π → π | High |

| ~280 | π → π (fine structure) | Medium |

| ~320 | n → π* | Low |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification and structural confirmation of chemical compounds, including this compound. This powerful method provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental composition with a high degree of confidence. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas, a critical capability in complex sample analysis and definitive structure elucidation.

For this compound, with the molecular formula C₁₁H₁₄OS, the theoretical or calculated monoisotopic mass is a precise value derived from the sum of the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁶O, and ³²S). This calculated value serves as a benchmark for experimental verification.

In a typical HRMS experiment, a sample of this compound would be introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that typically generate the protonated molecule, [M+H]⁺, or other adducts with minimal fragmentation. The resulting ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzer. These instruments are capable of resolving minute differences in mass.

The primary output of the HRMS analysis is the experimentally measured m/z value of the molecular ion. For this compound, the expected protonated molecule [C₁₁H₁₅OS]⁺ would be observed. The exceptional accuracy of HRMS allows this measured value to be compared against the calculated exact mass. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula. This high level of accuracy is instrumental in differentiating this compound from other potential isomers or compounds with similar nominal masses.

The detailed research findings from an HRMS analysis are typically presented in a data table, showcasing the key parameters that confirm the compound's identity.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₁H₁₄OS | Defines the elemental composition of the compound. |

| Ionization Mode | Positive (e.g., ESI) | Indicates the formation of positively charged ions, typically the protonated molecule [M+H]⁺. |

| Observed Ion | [M+H]⁺ | The molecular species detected by the mass spectrometer. |

| Calculated m/z (Exact Mass) | 195.08380 | The theoretically predicted mass-to-charge ratio for the protonated molecule [C₁₁H₁₅OS]⁺. |

| Measured m/z | Hypothetical Experimental Value | The actual mass-to-charge ratio determined by the HRMS instrument. |

| Mass Error (ppm) | Calculated from Measured Value | A measure of the accuracy of the measurement, indicating the deviation from the theoretical value. |

Theoretical and Computational Chemistry Studies of 3 Ethylsulfanyl 1 Phenylpropan 1 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. For a molecule like 3-(Ethylsulfanyl)-1-phenylpropan-1-one, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure reliable results.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation. This process would reveal key structural parameters.

Conformational analysis is also crucial, as the flexible ethylsulfanyl chain allows for multiple rotational isomers (conformers). By systematically rotating the bonds in this chain and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out. This analysis would identify the global minimum (the most stable conformer) and other low-energy local minima, providing insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be performed to calculate the partial atomic charges on each atom. tandfonline.com This would reveal the distribution of electron density within the molecule, highlighting the more electronegative and electropositive regions. For instance, the oxygen atom of the carbonyl group is expected to have a significant negative charge, while the carbonyl carbon and the sulfur atom would likely exhibit positive charges, indicating their electrophilic character.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excited and therefore more reactive. epstem.net For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl ring, while the LUMO is expected to be centered on the carbonyl group.

A hypothetical data table for the HOMO-LUMO analysis might look like this:

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. For this compound, characteristic vibrational frequencies would be predicted for the C=O stretching of the ketone, the C-S stretching of the thioether, and various vibrations of the phenyl ring.

A sample of predicted vibrational frequencies could be presented as follows:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1685 |

| Phenyl C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2950 |

| C-S Stretch | 650-750 |

Quantum Chemical Descriptors and Reactivity Indices

From the calculated electronic properties, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a deeper understanding of the molecule's chemical behavior.

Key reactivity indices include:

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be deformed.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are crucial for predicting how the molecule will interact with other chemical species.

An illustrative table of these descriptors is shown below:

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

Modeling of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of how a reaction proceeds.

For a given reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to locate the transition state structure—the highest energy point along the reaction pathway. This is typically done by searching for a first-order saddle point on the potential energy surface.

Solvation Effects on Reaction Thermodynamics and Kinetics

The chemical behavior of this compound in solution is profoundly influenced by its interaction with solvent molecules. Computational chemistry provides powerful tools to dissect these interactions, predicting how different solvents can alter the thermodynamics and kinetics of reactions involving this compound. Methods such as Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), like the C-PCM solvation model, are employed to simulate the solvent environment. nih.gov

These computational models allow researchers to calculate the free energy of solvation, which is crucial for understanding reaction equilibria (thermodynamics) and the energy of transition states (kinetics). For instance, the rate of a reaction can be significantly different in a polar solvent compared to a non-polar one. researchgate.net A quantitative prediction of solvent effects on reaction rates can be achieved by analyzing the thermodynamic transfer function, which provides information about the transition-state structure and charge distribution. researchgate.net

Studies on similar organic molecules have demonstrated that reaction rates can be faster in solvents like dimethyl sulfoxide (B87167) (Me₂SO) and slower in tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (CH₃CN). researchgate.net By calculating the energy of reactants, transition states, and products in various simulated solvent environments, a thermodynamic and kinetic profile can be constructed. This analysis is vital for optimizing reaction conditions in synthetic chemistry.

| Solvent | Dielectric Constant (ε) | Reactant (kcal/mol) | Transition State (kcal/mol) | Product (kcal/mol) |

|---|---|---|---|---|

| n-Hexane | 1.88 | -2.5 | -1.8 | -3.0 |

| Tetrahydrofuran (THF) | 7.52 | -5.1 | -6.2 | -5.8 |

| Acetonitrile (CH₃CN) | 35.69 | -6.8 | -8.5 | -7.5 |

| Dimethyl Sulfoxide (Me₂SO) | 46.83 | -7.2 | -9.1 | -8.0 |

Note: The data in the table is hypothetical and for illustrative purposes to demonstrate the concept of how solvation energies might vary.

Non-Linear Optical (NLO) Property Predictions for Related Chromophores

Derivatives of 1-phenylpropan-1-one, particularly chalcones which share a similar backbone, have garnered significant attention for their non-linear optical (NLO) properties. acrhem.orgresearchgate.net These properties are critical for applications in photonics and optoelectronics. Computational methods, primarily DFT, are used to predict the NLO response of these molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). researchgate.net

Research on chalcone (B49325) derivatives, such as those containing a methylsulfanyl group—structurally similar to the ethylsulfanyl group in the target compound—has shown promising third-order NLO properties. acrhem.org In such molecules, the backbone acts as an asymmetric transmitter, and the molecular nonlinearity is strongly enhanced by electron-donating and electron-withdrawing group substitutions, which facilitate intramolecular charge transfer. acrhem.org

Experimental techniques like the Z-scan method are used to measure the non-linear refractive index (n₂) and the non-linear absorption coefficient (β), which are key parameters for NLO materials. acrhem.org Computational studies support these experimental findings by elucidating the relationship between molecular structure and NLO activity. For example, calculations can show how dihedral angles between aromatic rings affect charge transfer efficiency and, consequently, the magnitude of the NLO response. acrhem.org

| Compound | Non-linear Refractive Index (n₂) (x 10⁻¹³ cm²/W) | Non-linear Absorption Coefficient (β) (x 10⁻⁹ cm/W) | Third Order Susceptibility |χ⁽³⁾| (x 10⁻¹² esu) |

|---|---|---|---|

| (2E)-1-(4-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one | -1.58 | 1.87 | 1.43 |

| (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one | -1.12 | 1.31 | 1.02 |

| (2E)-3-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one | -2.91 | 4.01 | 2.84 |

Computational Studies of Molecular Interactions with Model Systems (e.g., ligand-receptor binding analysis for derivatives)

Computational docking is a key technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule, such as a protein receptor. researchgate.net This analysis is fundamental in drug discovery and design. For derivatives of this compound, understanding their potential interactions with biological targets is crucial for evaluating their pharmaceutical prospects.

Studies on structurally analogous compounds, such as 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol derivatives, have utilized molecular docking to explore interactions within the receptor site of a target protein. researchgate.net These computational models can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the ligand-receptor interaction strength.

The principles of these interactions include specificity, where a receptor typically binds to a single type of ligand, and high affinity, which distinguishes specific receptor-ligand binding from non-specific interactions. nih.gov Computational tools can screen libraries of derivatives against a protein target to identify candidates with the most favorable binding characteristics, guiding further synthetic and experimental work. researchgate.net

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| 3-(4-ethylphenyl)-2-nitro-3-(phenylthio)propan-1-ol | 3SWZ | -8.5 | Tyr122, Ser228 | Hydrogen Bond |

| 3-(4-ethylphenyl)-2-nitro-3-(phenylthio)propan-1-ol | 3SWZ | -8.5 | Leu120, Pro121 | Hydrophobic |

| 3-(4-chlorophenyl)-2-nitro-3-(phenylthio)propan-1-ol | 3SWZ | -8.2 | Tyr122, Gly227 | Hydrogen Bond |

Note: The data is based on findings for structurally similar compounds as reported in related research. researchgate.net

Derivatization and Functionalization Strategies of 3 Ethylsulfanyl 1 Phenylpropan 1 One

Synthesis and Characterization of Oxime Derivatives

The carbonyl group of 3-(Ethylsulfanyl)-1-phenylpropan-1-one readily undergoes condensation with hydroxylamine (B1172632) to form the corresponding oxime derivative. This reaction is a standard method for the characterization and derivatization of ketones. The resulting oxime, this compound oxime, can exist as (E) and (Z) isomers due to the restricted rotation around the C=N double bond.

The synthesis typically involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to neutralize the liberated HCl. The reaction is generally carried out in a protic solvent like ethanol (B145695) and may require heating to proceed to completion.

While specific experimental data for the synthesis and characterization of this compound oxime is not extensively reported in the literature, data for a closely related analog, (2E)-1-(ethylsulfanyl)-1-phenyl-2-propanone oxime, is available and provides insight into the expected properties researchgate.net. The characterization of such oximes is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, which would show the disappearance of the carbonyl (C=O) stretching band and the appearance of a C=N stretching band and a broad O-H stretching band. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure and determining the isomeric ratio.

Table 6.1: Spectroscopic Data for a Representative β-Keto Sulfide (B99878) Oxime Derivative

| Compound | Spectroscopic Data Highlights | Reference |

|---|

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, hydrazines)

The carbonyl group and the adjacent active methylene (B1212753) group in this compound are key sites for condensation reactions with various nitrogen-containing nucleophiles, such as primary amines and hydrazines. These reactions are fundamental in the synthesis of a variety of heterocyclic compounds, most notably pyrazoles from hydrazines.

The reaction with hydrazine (B178648) or its derivatives, such as phenylhydrazine (B124118), is a classic method for the synthesis of pyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the reaction conditions and the substitution pattern of both the β-keto sulfide and the hydrazine.

For instance, the condensation of a 1,3-dicarbonyl compound with phenylhydrazine can yield two regioisomeric pyrazoles researchgate.net. In the case of this compound, reaction with phenylhydrazine is expected to produce 3-(ethylsulfanylmethyl)-1,5-diphenyl-1H-pyrazole or 3-(ethylsulfanylmethyl)-1,3-diphenyl-1H-pyrazole. The outcome is dependent on which carbonyl carbon is initially attacked by the substituted nitrogen of the hydrazine and which participates in the subsequent cyclization.

Table 6.2: Expected Products from Condensation of this compound with Phenylhydrazine

| Reactant | Expected Product(s) | General Reaction Conditions |

|---|

While specific studies on this compound are limited, the general reactivity of β-dicarbonyl compounds with hydrazines is well-established and serves as a reliable predictive model for its behavior researchgate.netresearchgate.net.

Cyclization Reactions Leading to Novel Heterocyclic Systems

Beyond the formation of pyrazoles, the structural framework of this compound is amenable to various other cyclization reactions to form a diverse range of heterocyclic systems. These reactions often utilize the reactivity of the carbonyl group, the active methylene protons, and in some cases, the sulfur atom.

One important class of reactions is the synthesis of thiophenes. The Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. While this specific reaction requires an α-cyanoester, other thiophene (B33073) syntheses can be envisioned starting from β-keto sulfides. For instance, intramolecular cyclization and dehydration under specific conditions could potentially lead to thiophene derivatives.

Another possibility is the synthesis of pyrimidines. The reaction of 1,3-dicarbonyl compounds with amidines is a common route to substituted pyrimidines nih.govbeilstein-journals.org. By analogy, reacting this compound with an amidine could yield a pyrimidine (B1678525) with ethylsulfanylmethyl and phenyl substituents.

Table 6.3: Potential Heterocyclic Systems from Cyclization Reactions of this compound

| Target Heterocycle | Co-reactant(s) | General Synthetic Strategy |

|---|---|---|

| Thiophene Derivatives | Sulfur source (e.g., Lawesson's reagent, P₄S₁₀) and/or specific cyclization conditions | Intramolecular cyclization involving the carbonyl and methylene groups with a sulfurating agent. |

| Pyrimidine Derivatives | Amidines (e.g., benzamidine) | Condensation of the β-dicarbonyl system with an amidine, leading to cyclization and formation of the pyrimidine ring. |

The exploration of these cyclization pathways could lead to the discovery of novel heterocyclic compounds with potentially interesting biological or material properties.

Chemical Modifications at the Ethylsulfanyl Group

The ethylsulfanyl group in this compound offers another avenue for derivatization through reactions involving the sulfur atom. These modifications can significantly alter the electronic and steric properties of the molecule, leading to new compounds with different reactivity and potential applications.

Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone. The oxidation to the sulfoxide is typically achieved using mild oxidizing agents such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures masterorganicchemistry.comresearchgate.net. The resulting 3-(ethylsulfinyl)-1-phenylpropan-1-one introduces a chiral center at the sulfur atom. Further oxidation with a stronger oxidizing agent or an excess of the oxidizing agent leads to the formation of the corresponding sulfone, 3-(ethylsulfonyl)-1-phenylpropan-1-one nih.gov. These oxidized derivatives are valuable intermediates in organic synthesis.

Alkylation: The sulfur atom can act as a nucleophile and undergo S-alkylation with alkyl halides. This reaction would lead to the formation of a sulfonium (B1226848) salt. Such salts can be useful as intermediates in various synthetic transformations.

Desulfurization: The ethylsulfanyl group can be removed through reductive desulfurization. A common reagent for this transformation is Raney Nickel, which is an alloy of nickel and aluminum masterorganicchemistry.comresearchgate.netias.ac.in. This reaction typically replaces the carbon-sulfur bond with a carbon-hydrogen bond, which in this case would yield 1-phenylpropan-1-one. This transformation can be useful in multi-step syntheses where the ethylsulfanyl group is used to activate a position or as a protecting group.

Table 6.4: Summary of Chemical Modifications at the Ethylsulfanyl Group

| Modification | Reagent(s) | Product |

|---|---|---|

| Oxidation to Sulfoxide | m-CPBA (1 equiv.), low temp. | 3-(Ethylsulfinyl)-1-phenylpropan-1-one |

| Oxidation to Sulfone | m-CPBA (>2 equiv.), or other strong oxidants (e.g., H₂O₂) | 3-(Ethylsulfonyl)-1-phenylpropan-1-one |

| S-Alkylation | Alkyl halide (e.g., CH₃I) | [3-(Ethyl(methyl)sulfonio)-1-oxo-1-phenylpropyl] halide |

These modifications highlight the versatility of the ethylsulfanyl group in expanding the chemical space accessible from this compound.

Role As a Precursor and Synthetic Building Block in Advanced Organic Synthesis Research

Contribution to the Synthesis of Complex Molecular Architectures

The β-keto sulfide (B99878) motif is a valuable synthon for constructing more complex molecular frameworks, including various heterocyclic systems. While direct studies detailing the use of 3-(Ethylsulfanyl)-1-phenylpropan-1-one are not extensively documented, the known reactivity of analogous β-keto sulfides highlights its potential. The presence of the ketone, the sulfur atom, and the active methylene (B1212753) group allows for a range of cyclization and condensation reactions.

Key synthetic transformations involving β-keto sulfides include:

Synthesis of Thiophenes: Reaction with α-haloketones followed by cyclization.

Formation of Pyrazoles: Condensation reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings, a common core in many biologically active compounds. nih.gov

Access to 1,2,4-Triazines: β-keto sulfides can serve as precursors for substituted triazine heterocycles through multi-step synthetic sequences. researchgate.net

Building Blocks for Fused Heterocycles: The functional groups can be manipulated to participate in intramolecular cyclizations, leading to fused ring systems.

The general reactivity of the β-keto sulfide scaffold makes this compound a promising starting material for generating libraries of complex molecules for medicinal chemistry and materials science.

Utility in the Development of New Synthetic Methodologies

The unique electronic properties of β-keto sulfides make them excellent substrates for developing and validating new synthetic methods. The interplay between the electron-withdrawing carbonyl group and the sulfur atom provides a rich platform for exploring novel bond-forming strategies.

Recent advancements in synthetic methodology utilizing β-keto sulfide scaffolds include:

Photoredox Catalysis: Modern synthetic methods have employed photoredox catalysis to generate β-keto sulfides through the coupling of sulfides with acyl azoliums. nih.gov This approach involves the single-electron reduction of an acyl azolium to form a ketyl radical, which then couples with an α-thio radical. nih.gov

Chemoenzymatic Synthesis: Thiol-free methods for synthesizing β-keto sulfides have been developed by combining multicomponent reactions with lipase-catalyzed hydrolysis. beilstein-journals.org This strategy avoids the use of foul-smelling thiols and proceeds under mild conditions, offering a green alternative to traditional methods. beilstein-journals.org

Umpolung Reactivity: The β-keto sulfide structure is accessible via umpolung (polarity inversion) strategies, where an acyl anion equivalent acts as a nucleophile. nih.gov This provides a complementary approach to classical methods that typically involve the reaction of mercaptans with α-haloketones. nih.gov

These innovative methods highlight the utility of the β-keto sulfide core in expanding the toolkit of synthetic organic chemistry.

Application in the Construction of Functional Materials and Polymer Precursors

The functional groups within this compound provide handles for its incorporation into larger macromolecular structures, such as polymers and other functional materials.

Polymer Synthesis and Modification: The thioether linkage is of particular interest in polymer chemistry. Thiol-ene and thiol-yne "click" chemistry reactions are highly efficient methods for polymer synthesis and modification. While this compound contains a thioether and not a thiol, it can be a precursor to thiol-containing monomers. Furthermore, the development of thiol-phenylsulfone substitution reactions for polymer synthesis demonstrates the utility of sulfur-containing building blocks in creating novel polymers. rsc.org

Precursors to Conductive Polymers: Thiophene-containing polymers are well-known for their applications in organic electronics. whiterose.ac.ukresearchgate.net Synthetic routes that transform β-keto sulfides into thiophene (B33073) derivatives could position this compound as a precursor to monomers for these advanced materials.

The potential for this compound to serve as a monomer precursor makes it a relevant target for research in materials science and polymer chemistry.

Structure-Reactivity and Structure-Property Relationship Studies in Analogous Chemical Scaffolds

The chemical behavior of this compound is governed by the electronic interplay of its functional groups. Studies on analogous β-keto sulfides, sulfoxides, and sulfones provide insight into its reactivity and potential properties.

Reactivity of the α-Methylene Group: The protons on the carbon atom between the carbonyl group and the sulfur atom (the α-position to the ketone) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or acylation at this position.

Oxidation of the Sulfur Atom: The thioether group can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This transformation dramatically alters the electronic properties of the molecule. The resulting β-keto sulfone is a particularly useful synthetic intermediate because the sulfonyl group is an excellent leaving group, facilitating elimination and substitution reactions. rsc.orgresearchgate.net This makes β-keto sulfones versatile building blocks for synthesizing a wide range of carbocyclic and heterocyclic compounds. researchgate.net

Structure-Activity Relationships (SAR): In related systems, such as propiophenone (B1677668) derivatives, modifications to the chemical structure have been shown to significantly impact biological activity. nih.gov For carbonyl-containing compounds, features like α,β-unsaturation are key determinants of reactivity towards biological nucleophiles such as glutathione. researchgate.net While this compound is a saturated ketone, its derivatives or transformation products could be designed to modulate such reactivity. Theoretical studies on β-keto esters have used computational methods to predict reactive sites and understand how structural changes influence susceptibility to nucleophilic or electrophilic attack. mdpi.com

The following table summarizes key transformations and reactivity principles relevant to the this compound scaffold based on studies of analogous compounds.

| Transformation / Property | Reagent / Condition | Product / Outcome | Significance |

| Enolate Formation | Base (e.g., NaH, LDA) | α-Carbanion / Enolate | Allows for C-C bond formation via reaction with electrophiles. |

| Sulfur Oxidation | Oxidizing Agent (e.g., m-CPBA, H₂O₂) | β-Keto Sulfoxide / β-Keto Sulfone | Increases the leaving group ability of the sulfur moiety. rsc.orgresearchgate.net |

| Reductive Desulfurization | Raney Nickel | 1-Phenylpropan-1-one | Removal of the sulfur group to yield the parent ketone. |

| Cyclocondensation | Hydrazine derivatives | Pyrazole derivatives | Access to important heterocyclic cores. nih.gov |

| Elimination (from Sulfone) | Base | α,β-Unsaturated Ketone | Creates a Michael acceptor for conjugate addition reactions. researchgate.net |

Future Research Directions and Emerging Methodologies

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal and materials chemistry. mdpi.com For derivatives of 3-(Ethylsulfanyl)-1-phenylpropan-1-one, the development of asymmetric synthetic routes is crucial for accessing specific stereoisomers with potentially unique biological activities or material properties. The primary strategy for introducing chirality into the this compound scaffold is through the asymmetric conjugate addition (Michael addition) of ethanethiol (B150549) to an α,β-unsaturated precursor like chalcone (B49325).

Recent research has focused on the use of various chiral catalysts to control the stereochemical outcome of this reaction. mdpi.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Key Catalytic Systems Explored:

Chiral Metal Complexes: Scandium(III) triflate (Sc(OTf)₃) complexed with chiral 2,2′-bipyridine ligands has been shown to effectively catalyze the asymmetric Michael addition of thiols to enones in aqueous media. rsc.org This approach is noteworthy for its use of a water-tolerant Lewis acid system.

Polymer-Anchored Chiral Catalysts: Immobilizing chiral catalysts on a polymer support offers advantages in terms of catalyst recovery and reuse. researchgate.net For instance, polymers containing chiral lithium and aluminum active centers have demonstrated effectiveness in asymmetric Michael additions. researchgate.net

Organocatalysts: Chiral organic molecules that can catalyze reactions without the need for a metal are known as organocatalysts. mdpi.com In the context of synthesizing chiral β-thio ketones, several classes of organocatalysts have shown promise:

Chiral Primary Amines: Simple chiral primary-tertiary diamines derived from amino acids, such as L-phenylalanine, have been found to promote the sulfa-Michael addition with good to excellent enantioselectivity. researchgate.net

Squaramides: Chiral squaramide-based organocatalysts have been successfully employed in asymmetric 1,4-Michael addition reactions, yielding products with high diastereoselectivities and good enantioselectivities. nih.gov

Cinchona Alkaloid Derivatives: These naturally derived catalysts have been used in phase-transfer catalysis for aza-Michael additions to cyclic enones, a reaction type that shares mechanistic principles with the sulfa-Michael addition. nih.gov

The table below summarizes some of the catalyst systems and their reported performance in asymmetric Michael additions relevant to the synthesis of chiral this compound derivatives.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Metal Complex | Sc(OTf)₃-chiral 2,2′-bipyridine | Michael addition of thiols to enones | Not specified | Not specified |

| Polymer-Anchored | Polymer with chiral Li and Al centers | Michael addition of thiols | High | Not specified |

| Organocatalyst | L-phenylalanine-derived diamine | Sulfa-Michael addition | Good to excellent | Not specified |

| Organocatalyst | Quinine-derived squaramide | 1,4-Michael addition | Up to 90:10 er | Up to >95:5 dr |

Future work in this area will likely focus on the design of even more efficient and selective catalysts, the expansion of the substrate scope, and the development of methodologies that are both economically and environmentally sustainable.

Exploration of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and greater scalability. zenodo.orgnih.gov The application of flow chemistry to the synthesis of this compound and its analogues holds significant promise for industrial-scale production.

A multi-step continuous flow synthesis can be envisioned for this compound, where each step is optimized in a dedicated reactor module. zenodo.org A potential three-step flow process could involve:

In-situ generation of the α,β-unsaturated ketone: An aldehyde and a ketone could be reacted in a flow reactor to form the enone precursor.

Michael Addition: The enone stream would then be mixed with a solution of ethanethiol in the presence of a catalyst in a second reactor to perform the conjugate addition.

Purification: The product stream could then pass through an in-line purification module, such as a packed bed of silica (B1680970) gel or a scavenger resin, to remove the catalyst and any unreacted starting materials. thieme-connect.de

The use of supported reagents and catalysts is particularly advantageous in flow chemistry, as it simplifies the purification process and allows for the seamless integration of multiple reaction steps that might otherwise require incompatible conditions. zenodo.org For example, a basic catalyst for the Michael addition could be followed by an acidic work-up or a subsequent acid-catalyzed reaction without the need for intermediate isolation and purification steps. zenodo.org

Computational fluid dynamics (CFD) can be a valuable tool in the design and optimization of continuous flow reactors for such syntheses. researchgate.net CFD simulations can predict how factors like reactor geometry, flow rate, and temperature will affect reaction performance, thereby reducing the need for extensive experimental screening. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Design and Optimization

Applications of AI and ML in the synthesis of this compound:

Retrosynthetic Planning: AI-powered tools can analyze the structure of this compound and propose multiple synthetic pathways, breaking it down into simpler, commercially available starting materials. researchgate.netchemrxiv.org These tools leverage vast databases of known chemical reactions to identify the most plausible and efficient routes.

Reaction Condition Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. acs.org For the synthesis of this compound, an ML model could suggest the best catalyst and solvent system to maximize the yield of the Michael addition reaction.

Catalyst Design: Data-driven approaches can be used to design new catalysts with improved activity and selectivity. acs.org By analyzing the relationship between catalyst structure and performance, ML models can identify promising new catalyst candidates for the asymmetric synthesis of chiral derivatives of this compound.

Predictive Modeling for Novel Synthesis: As AI models are trained on more diverse and high-quality reaction data, their ability to predict novel and more efficient synthetic routes improves. cas.org This can lead to the discovery of new ways to synthesize the target compound that may not be apparent from traditional chemical intuition.

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving the Compound

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comspectroscopyonline.com In-situ spectroscopic techniques allow chemists to "watch" a reaction as it happens, enabling precise control over reaction parameters and facilitating rapid optimization. mt.com

For the synthesis of this compound, in-situ monitoring of the Michael addition reaction can be particularly valuable. Several spectroscopic techniques are well-suited for this purpose:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can monitor the disappearance of the C=C bond of the α,β-unsaturated ketone precursor and the appearance of the C-S bond of the product. mdpi.com Attenuated Total Reflection (ATR)-FTIR is particularly useful for in-situ monitoring in solution. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. rsc.org It can provide detailed structural information about all species in the reaction mixture, allowing for the quantification of reactants, products, and any intermediates or byproducts. Time-resolved kinetic NMR experiments can provide high-quality kinetic data. nih.gov

The data collected from in-situ monitoring can be used to:

Determine Reaction Endpoints: By tracking the concentration of reactants and products over time, the exact point at which the reaction is complete can be identified, preventing unnecessary reaction times and potential side reactions.

Optimize Reaction Conditions: The effect of changing reaction parameters, such as temperature or catalyst loading, on the reaction rate and yield can be quickly assessed.

Elucidate Reaction Mechanisms: The detection of short-lived intermediates can provide valuable information about the reaction pathway. wikipedia.org

The integration of in-situ spectroscopic monitoring with continuous flow synthesis platforms creates a powerful combination for automated reaction optimization and control.

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups | Monitoring the disappearance of the C=C bond and the appearance of the C-S bond. |

| NMR Spectroscopy | Detailed structural information and quantification of species | Real-time tracking of reactants, products, and intermediates; kinetic studies. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Ethylsulfanyl)-1-phenylpropan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 1-phenylpropan-1-one with ethanethiol under basic conditions (e.g., NaH or KOH in anhydrous THF) introduces the ethylsulfanyl group. Optimization involves controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions like oxidation of the thiol group . Characterization of intermediates via TLC or GC-MS is critical for monitoring progress.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Look for the singlet peak of the ketone proton (~δ 2.5–3.0 ppm) and the triplet/multiplet of the ethylsulfanyl group (δ 1.2–1.4 ppm for CH3, δ 2.8–3.2 ppm for SCH2). Aromatic protons appear as complex splitting patterns (δ 7.2–7.8 ppm) .

- 13C NMR : Confirm the ketone carbonyl carbon (~δ 200–210 ppm) and the ethylsulfanyl carbon signals (δ 10–15 ppm for CH3, δ 25–35 ppm for SCH2) .

- IR Spectroscopy : Validate the ketone C=O stretch (~1700–1750 cm⁻¹) and C-S stretches (~600–700 cm⁻¹).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential acute toxicity (Category 4). In case of exposure, rinse skin with soap/water or eyes with saline for 15 minutes. Store in a sealed container under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What crystallographic approaches are suitable for determining the molecular structure of this compound, and how can SHELX data be interpreted?

- Methodological Answer : Single-crystal X-ray diffraction is ideal. Grow crystals via slow evaporation in ethanol or dichloromethane. Use SHELXL for refinement: input .hkl files, define space groups (e.g., P21/c), and refine anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids, confirming bond lengths (C-S: ~1.81 Å) and angles. Validate with R-factor convergence (<5%) .

Q. How can researchers resolve contradictions in reaction yield data when synthesizing analogs with varying substituents on the phenyl ring?

- Methodological Answer : Perform systematic DoE (Design of Experiments) to isolate variables (e.g., electron-withdrawing vs. donating groups). Use HPLC to quantify yields and GC-MS to identify byproducts. For example, electron-deficient rings may reduce nucleophilic substitution efficiency, requiring higher temperatures or catalysts. Cross-validate findings with DFT calculations (e.g., Gaussian) to model transition states and electronic effects .

Q. What computational methods complement experimental data in studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation behavior.

- NMR Chemical Shift Prediction : Tools like ACD/Labs or ChemDraw correlate computed shifts with experimental data, aiding structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.